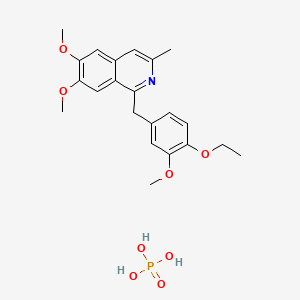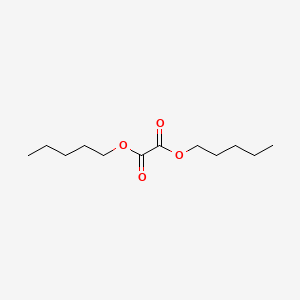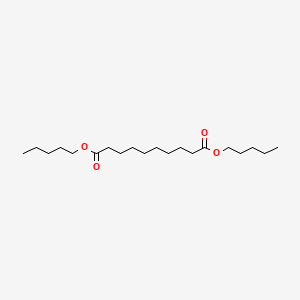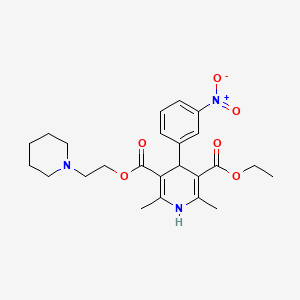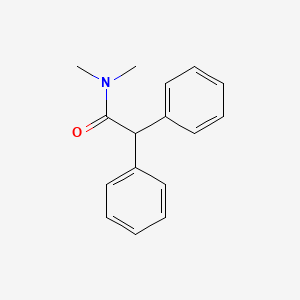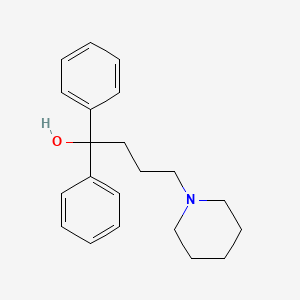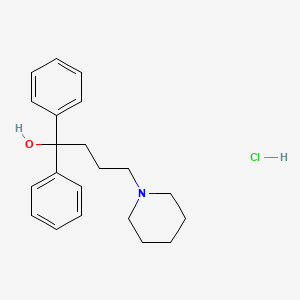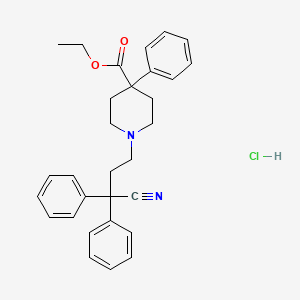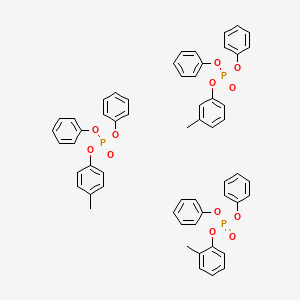
D-Kynurenine
概要
説明
D-Kynurenine is a metabolite of D-tryptophan . It can serve as the bioprecursor of kynurenic acid (KYNA) and 3-hydroxykynurenine . These are neuroactive compounds that are believed to play a role in the pathophysiology of several neurological and psychiatric diseases .
Synthesis Analysis
D-Kynurenine is synthesized from D-tryptophan . A method for determining D-Kynurenine in biological tissues involves the conversion of D-Kynurenine to KYNA by purified D-amino acid oxidase (D-AAO) . The samples are incubated with D-AAO under optimal conditions for measuring D-AAO activity, and newly produced KYNA is detected by high-performance liquid chromatography (HPLC) with fluorimetric detection .
Molecular Structure Analysis
The empirical formula of D-Kynurenine is C10H12N2O3 . Its molecular weight is 208.21 . The SMILES string representation of D-Kynurenine is NC@Hc1ccccc1N)C(O)=O .
Chemical Reactions Analysis
D-Kynurenine is a substrate in a fluorometric assay of D-amino acid oxidase . It can serve as the bioprecursor of kynurenic acid (KYNA) and 3-hydroxykynurenine .
Physical And Chemical Properties Analysis
D-Kynurenine is a faint yellow to yellow powder . Its assay is ≥98% (TLC) .
科学的研究の応用
Neuropathic Pain Therapy
D-Kynurenine and its metabolites play a key role in the pathogenesis of several diseases, including neuropathic pain . The kynurenine pathway (KP) of tryptophan metabolism is involved in the development and maintenance of neuropathic pain . Some compounds that affect KP enzymes are described to possess analgesic properties .
Neuroprotection
Some neuroactive metabolites of D-Kynurenine, such as kynurenic acid and nicotinamide adenine dinucleotide cofactor, are known to have neuroprotective properties . These metabolites can have remarkable consequences related to physiology and behavior .
Neurotoxicity
On the other hand, some metabolites of D-Kynurenine, such as 3-hydroxykynurenine and quinolinic acid, are toxic . These metabolites can contribute to the pathogenesis of various conditions .
Immune Dysfunction
The kynurenine pathway, which D-Kynurenine is a part of, is involved in conditions associated with immune dysfunction . The pathway generates several metabolites with immunosuppressive functions .
Central Nervous System Disorders
D-Kynurenine and its metabolites are involved in various physiological processes, especially in conditions associated with central nervous system disorders . The metabolites can directly or indirectly regulate several neurotransmitter systems .
Metabolic Disorders
The kynurenine pathway is also involved in metabolic disorders such as diabetes . D-Kynurenine and its metabolites can influence the pathogenesis of these conditions .
Cancer
D-Kynurenine and its metabolites are involved in the pathogenesis of cancer . The metabolites have been found to play a role in the development and progression of various types of cancer .
Electrochemical Determination
D-Kynurenine and its metabolites can be determined electrochemically . This method can be used to identify and quantify tryptophan metabolites at physiological concentrations in biological samples .
作用機序
Target of Action
D-Kynurenine, a metabolite of the essential amino acid tryptophan, primarily targets the kynurenine pathway (KP) . This pathway is crucial for immune function and prevents hyperinflammation while inducing long-term immune tolerance . D-Kynurenine also targets T-cells , inducing apoptosis . It interacts with G protein-coupled receptor 35 (GPR35) , and N-methyl-D-aspartate (NMDA) receptors .
Mode of Action
D-Kynurenine interacts with its targets, leading to various changes. Through its actions on GPR35, it may induce the production of inositol trisphosphate and elicit Ca2+ mobilization . In T-cells, D-Kynurenine induces apoptosis through increased beta-fatty acid oxidation and depletion .
Biochemical Pathways
D-Kynurenine is part of the kynurenine pathway, which is the main catabolic pathway for tryptophan . This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Kynurenine is then transformed into its subsequent metabolites . The final result of the pathway is NAD+ .
Pharmacokinetics
It’s known that kynurenine and its breakdown products are involved in neuropsychiatric disorders in the context of inflammation .
Result of Action
The action of D-Kynurenine results in various molecular and cellular effects. It contributes to immune homeostasis and can induce T-cell apoptosis . In an inflammatory environment such as cancer, the kynurenine pathway is considered to be elevated, suppressing local immune cell populations and enhancing tumor growth .
Action Environment
The action, efficacy, and stability of D-Kynurenine can be influenced by various environmental factors. For instance, in an inflammatory environment, the kynurenine pathway is elevated . The concentration of D-Kynurenine in the human body can also influence its action. For example, human tumor kynurenine concentrations were found only in the low micromolar range, far below the required 1 mM L- or D-kynurenine needed to induce T cell apoptosis in vitro .
Safety and Hazards
将来の方向性
The kynurenine pathway, which D-Kynurenine is a part of, is responsible for metabolising most of the free tryptophan in mammals . It is activated by infectious agents, inflammatory mediators and stress, which trigger the induction and activity of key enzymes such as indoleamine-2,3-dioxygenase (IDO1), kynurenine-2,3-monooxygenase (KMO) and kynureninase . This pathway and its metabolites have been linked with symptom development and disease progression in a wide range of disorders . Therefore, further studies on the impact of D-Kynurenine and the kynurenine pathway on human health are needed .
特性
IUPAC Name |
(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSJZOEDVAXAB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360767 | |
| Record name | D-Kynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Kynurenine | |
CAS RN |
13441-51-5 | |
| Record name | D-Kynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13441-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013441515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Kynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KYNURENINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8PQD0WC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





